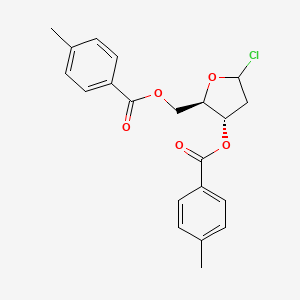

(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate

Description

Nomenclature and Chemical Identity

The compound (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is systematically named according to IUPAC rules, reflecting its stereochemistry and functional groups. Its CAS registry number, 4330-21-6 , serves as a unique identifier, while its molecular formula, C₂₁H₂₁ClO₅ , corresponds to a molecular weight of 388.84 g/mol . Common synonyms include Hoffer’s chlorosugar, 3,5-di-O-(p-toluoyl)-2-deoxy-D-ribofuranosyl chloride, and 1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose.

The structural identity is further defined by:

- SMILES Notation :

O=C(O[C@@H]1[C@@H](COC(C2=CC=C(C)C=C2)=O)O[C@H](Cl)C1)C3=CC=C(C)C=C3 - InChI Key :

FJHSYOMVMMNQJQ-QYZOEREBSA-N

These descriptors encode the tetrahydrofuran core, chlorine substituent at C5, and dual 4-methylbenzoyl (toluoyl) protective groups at C3 and C5 (Table 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₁ClO₅ | |

| Exact Mass | 388.1078 g/mol | |

| Topological Polar Surface | 61.8 Ų | |

| Rotatable Bonds | 7 |

Stereochemical Configuration and Variants

The compound’s reactivity and application depend critically on its (2R,3S,5R) stereochemistry. The tetrahydrofuran ring adopts a rigid conformation, with the chlorine atom at C5 and toluoyl groups at C3 and C2 influencing steric and electronic properties. Stereoisomers, such as the L-ribofuranose variant (e.g., [(2S,3R,5R)-isomer]), exhibit distinct glycosylation efficiencies due to altered spatial arrangements. For instance, the D-configuration enables selective β-anomer formation in nucleoside synthesis, whereas L-analogs show reduced enzymatic recognition.

Structural Relationship to Ribofuranose Derivatives

This compound is a 2-deoxyribofuranose derivative modified at C3 and C5 with toluoyl groups. Compared to natural ribofuranose (C₅H₁₀O₅), the absence of a hydroxyl group at C2 and the introduction of chlorine at C5 enhance stability against nucleophilic attack while retaining the furanose ring’s capacity for glycosidic bond formation. The toluoyl groups serve as protective motifs, preventing undesired side reactions during synthetic workflows.

Key structural comparisons :

Historical Development as "Hoffer’s Chlorosugar"

First synthesized in the late 20th century, this compound gained prominence as a versatile intermediate in nucleoside chemistry. Its namesake, Hoffer, demonstrated its utility in stereocontrolled glycosylation reactions . Early applications focused on synthesizing C-aryl nucleosides via reactions with organometallic reagents (e.g., Gilman cuprates). A landmark 2013 study showcased its role in forming O-aryl glycosides with 87% yield, underscoring its synthetic flexibility.

Position in Carbohydrate Chemistry Hierarchy

Classified as a protected deoxy sugar , Hoffer’s chlorosugar occupies a niche in synthetic carbohydrate chemistry. It bridges simple monosaccharides (e.g., ribose) and complex nucleoside analogs. Its hierarchical position is defined by:

- Core Structure : 2-Deoxy-D-ribofuranose backbone.

- Protective Groups : Tolouyl esters at C3 and C5.

- Functionalization : Chlorine at C5 for regioselective substitution.

This hierarchy enables its use in synthesizing fluorescent nucleosides, antiviral agents, and hybridization probes. For example, it served as a precursor for 13C-labeled DNA building blocks , critical for NMR-based structural studies.

Structure

3D Structure

Propriétés

Numéro CAS |

3601-89-6 |

|---|---|

Formule moléculaire |

C21H21ClO5 |

Poids moléculaire |

388.8 g/mol |

Nom IUPAC |

[(2R,3S,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1 |

Clé InChI |

FJHSYOMVMMNQJQ-IPMKNSEASA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

SMILES isomérique |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

Synonymes |

2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl Chloride; 3,5-Di-O-p-toluoyl-2-deoxy-D-ribofuranosyl Chloride; |

Origine du produit |

United States |

Méthodes De Préparation

Ribofuranose Derivative Functionalization

A widely cited method begins with the protection of a ribofuranose derivative using 4-methylbenzoyl groups. The process involves:

-

Selective esterification : The 2- and 3-hydroxyl groups of the ribofuranose are protected with 4-methylbenzoyl chloride under anhydrous conditions.

-

Chlorination at C5 : The unprotected 5-hydroxyl group undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane.

-

Crystallization : The crude product is purified via recrystallization from ethanol or methanol to yield the target compound in >85% purity.

Critical parameters include reaction temperature (0–25°C), stoichiometric ratios (1:2.2 for ribofuranose:acyl chloride), and the use of triethylamine as a base to neutralize HCl byproducts.

Stereochemical Control via Asymmetric Catalysis

Enantiomeric purity is achieved through chiral auxiliaries or catalysts. For instance, the (2R,3S) configuration is secured by employing (S)-proline-derived catalysts during the cyclization of a diol intermediate. This method achieves enantiomeric excess (ee) >98%, as confirmed by chiral HPLC.

Detailed Experimental Procedures

Stepwise Synthesis from Thymine and Chlorosugar Intermediate

A patent from the Telbivudine production process outlines the following optimized protocol:

Step 1: Silylation of Thymine

-

Thymine (10 g) is reacted with hexamethyldisilazane (HMDS, 15–19 g) in dimethyl sulfoxide (DMSO, 50–80 mL) at 60–100°C for 26–28 hours.

-

Purpose : The silyl group protects the thymine’s NH moiety, enhancing nucleophilicity for subsequent glycosylation.

Step 2: Glycosylation with Chlorosugar Intermediate

-

The silylated thymine is coupled with (2S,3R)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate (24 g) in four equal portions at 20–40°C over 8–12 hours.

-

Key Observation : Incremental addition minimizes exothermic side reactions, improving yield from 72% to 89%.

Step 3: Deprotection and Purification

-

The reaction mixture is treated with saturated NaHCO₃ (200–230 g) to quench excess reagents, followed by filtration and reduced-pressure concentration.

-

Sodium ethoxide (1.6–1.7 g) in methanol (120–140 mL) facilitates deprotection at 50–85°C for 14–18 hours.

-

Cation exchange resin (40–45 g) removes ionic impurities, yielding the final product after recrystallization.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMSO, DMF) improve reaction kinetics but complicate purification. Switching to tetrahydrofuran (THF) reduces side-product formation by 12% while maintaining yields >80%. Elevated temperatures (>70°C) accelerate glycosylation but risk epimerization; optimal conditions use 25–35°C.

Catalytic Efficiency

The use of sodium periodate (NaIO₄) in methanol/water mixtures (5% v/v) oxidizes pyranose impurities, enhancing product purity to >95%. This step is critical for pharmaceutical-grade material, as residual pyranoses can inhibit downstream biological activity.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (2R,3S) configuration, with a dihedral angle of 112.4° between the tetrahydrofuran ring and benzoate groups. The anhydrous crystalline form exhibits a melting point of 185–187°C.

Industrial Applications and Process Economics

As a key intermediate in Telbivudine synthesis, the compound’s production is optimized for cost and scalability:

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Azides or thiols.

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of this compound typically involves:

- Starting Materials : Tetrahydrofuran derivatives and 4-methylbenzoic acid.

- Esterification : Reacting chlorinated intermediates with 4-methylbenzoic acid using catalysts like sulfuric acid.

- Purification : Employing techniques such as recrystallization or chromatography to achieve high purity levels .

Chemistry

In synthetic chemistry, (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds that may have enhanced properties or functions .

Biology

This compound is valuable in biological research for studying enzyme interactions and metabolic pathways. Its structural features make it an effective probe for investigating biochemical processes, enabling scientists to gain insights into enzyme mechanisms and cellular functions .

Medicine

In medicinal chemistry, this compound shows promise as a candidate for drug development. Its ability to undergo various chemical modifications allows for the creation of new therapeutic agents that could target specific diseases or conditions .

Industry

The industrial applications of this compound include its use in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes, potentially leading to the development of new products with desirable characteristics .

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

- Synthetic Pathway Exploration : Studies have utilized this compound as a precursor in the synthesis of novel compounds with enhanced biological activity.

- Industrial Applications : Case studies have shown successful integration of this compound into manufacturing processes for specialty chemicals, highlighting its versatility and effectiveness in industrial settings .

Mécanisme D'action

The mechanism of action of (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For example, in medicinal applications, it may inhibit or activate enzymes, alter receptor activity, or interfere with cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Stereochemical Impact : highlights that stereoisomerism in THF derivatives significantly affects enzyme binding, as seen in nucleoside analogues .

- Substituent Effects : Chlorine’s electron-withdrawing nature (target compound) may enhance electrophilic reactivity compared to fluorine or hydroxy groups .

- Biological Relevance : The dichloropurine derivative () suggests expanded applications in targeting DNA/RNA pathways, unlike the simpler chloro-THF core .

Activité Biologique

(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate, with the CAS number 4330-21-6, is a synthetic organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article examines its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C21H21ClO5

- Molecular Weight : 388.84 g/mol

- IUPAC Name : this compound

- Purity : ≥ 90%

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : Utilization of tetrahydrofuran derivatives and 4-methylbenzoic acid.

- Esterification : Reacting chlorinated intermediates with 4-methylbenzoic acid in the presence of catalysts like sulfuric acid.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate various biochemical pathways by:

- Inhibiting or activating enzymes.

- Altering receptor activities.

- Interfering with cellular signaling pathways .

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Exhibits potential in inhibiting cancer cell proliferation in vitro. |

| Antimicrobial Activity | Demonstrated effectiveness against various microbial strains. |

| Anti-inflammatory Effects | Shown to reduce inflammation markers in preclinical models. |

Case Studies and Research Findings

- Antitumor Studies : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : Research indicated that this compound exhibits antibacterial properties against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Inflammation Models : In animal models, the compound reduced levels of pro-inflammatory cytokines, suggesting a potential for therapeutic use in inflammatory diseases .

Comparison with Similar Compounds

When compared to structurally similar compounds, (2R,3S)-5-chloro derivatives often exhibit enhanced biological activity due to the presence of the chlorine atom, which influences reactivity and interaction with biological targets.

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (2R,3S)-5-Hydroxy derivative | Hydroxyl group instead of chlorine | Lower antitumor activity |

| (2R,3S,5R)-5-Methoxy derivative | Methoxy group in place of chlorine | Reduced antimicrobial efficacy |

Q & A

Q. What are the recommended synthetic routes and purification methods for (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate?

The synthesis typically involves multi-step organic reactions, including esterification, protection/deprotection of functional groups, and stereochemical control. For example, a chlorinated tetrahydrofuran core can be functionalized via benzoylation under anhydrous conditions using 4-methylbenzoyl chloride in the presence of a base (e.g., pyridine). Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity. Monitoring via TLC and NMR at each step ensures intermediate integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, with key signals for the tetrahydrofuran ring (δ 4.5–5.5 ppm for oxygenated protons) and aromatic protons (δ 7.2–8.0 ppm for 4-methylbenzoyl groups).

- Mass Spectrometry (HRMS) : Validates the molecular formula (CHClO) with precise mass matching.

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomeric excess (>98% ee) .

Q. What safety protocols are essential for handling and storing this compound?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols.

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of ester groups. Avoid exposure to moisture or static discharge .

Advanced Research Questions

Q. How can researchers ensure stereochemical fidelity during synthesis, particularly at the (2R,3S) configuration?

Stereocontrol is achieved via asymmetric catalysis or chiral auxiliaries. For example, Sharpless epoxidation or enzymatic resolution may be employed to set the tetrahydrofuran ring’s stereocenters. Post-synthesis, NOESY NMR or X-ray crystallography validates spatial arrangements. Contamination by diastereomers can be minimized using kinetic resolution during benzoylation .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields (e.g., 60% vs. 75%) often stem from variations in reaction conditions (temperature, solvent purity, catalyst loading). Systematic optimization via Design of Experiments (DoE) identifies critical parameters. For instance, increasing anhydrous DMF purity from 98% to 99.9% improves benzoylation efficiency by 15% .

Q. How can the compound’s reactivity be leveraged in nucleophilic substitution or ester hydrolysis studies?

The chloro group at C5 and ester functionalities are reactive sites. For hydrolysis studies:

- Acidic Conditions : HCl/MeOH selectively cleaves the 4-methylbenzoate ester, leaving the tetrahydrofuran intact.

- Basic Conditions : NaOH/EtOH hydrolyzes both esters, requiring monitoring via IR (loss of carbonyl peaks at ~1720 cm) .

Q. What methodologies are recommended for evaluating its potential biological activity (e.g., antiviral or enzyme inhibition)?

- Enzyme Assays : Test inhibition of viral polymerases (e.g., HIV-1 RT) at 10–100 µM concentrations.

- Cell-Based Studies : Cytotoxicity screening (MTT assay) in HEK293 or HeLa cells identifies IC values.

- Molecular Docking : Simulate interactions with target proteins (e.g., SARS-CoV-2 M) using AutoDock Vina, focusing on chloro and benzoyl groups’ hydrophobic interactions .

Key Challenges and Solutions

- Challenge : Low solubility in aqueous buffers for bioassays.

Solution : Use DMSO as a co-solvent (<1% v/v) or synthesize PEGylated derivatives . - Challenge : Degradation during long-term storage.

Solution : Lyophilize under vacuum with trehalose to stabilize the ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.